molecular formula C16H19Cl2N3O B2975451 3-(4-chloro-3,5-dimethylpyrazolyl)-N-(5-chloro-2-methylphenyl)butanamide CAS No. 890597-20-3

3-(4-chloro-3,5-dimethylpyrazolyl)-N-(5-chloro-2-methylphenyl)butanamide

Cat. No.: B2975451
CAS No.: 890597-20-3
M. Wt: 340.25
InChI Key: OYRCHBOBELSKNG-UHFFFAOYSA-N
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Description

3-(4-chloro-3,5-dimethylpyrazolyl)-N-(5-chloro-2-methylphenyl)butanamide is an organic compound that features a pyrazole ring substituted with chlorine and methyl groups, and a butanamide moiety attached to a chlorinated methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-3,5-dimethylpyrazolyl)-N-(5-chloro-2-methylphenyl)butanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Attachment of the Butanamide Group: The butanamide moiety is introduced through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond.

    Chlorination and Methylation: The chlorination and methylation steps are typically carried out using chlorinating agents such as thionyl chloride (SOCl₂) and methylating agents like methyl iodide (CH₃I).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions would be optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyrazole ring.

    Reduction: Reduction reactions may target the carbonyl group in the butanamide moiety.

    Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products will vary depending on the nucleophile used, potentially forming new derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-chloro-3,5-dimethylpyrazolyl)-N-(5-chloro-2-methylphenyl)butanamide is studied for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, this compound may be investigated for its interactions with enzymes or receptors, potentially leading to the development of new pharmaceuticals.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

Industrially, the compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-(4-chloro-3,5-dimethylpyrazolyl)-N-(5-chloro-2-methylphenyl)butanamide exerts its effects would depend on its specific application. For instance, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chloro-3,5-dimethylpyrazolyl)-N-(2-methylphenyl)butanamide
  • 3-(4-chloro-3,5-dimethylpyrazolyl)-N-(5-chloro-3-methylphenyl)butanamide

Uniqueness

3-(4-chloro-3,5-dimethylpyrazolyl)-N-(5-chloro-2-methylphenyl)butanamide is unique due to its specific substitution pattern on the pyrazole and phenyl rings, which can influence its chemical reactivity and biological activity. The presence of both chlorine and methyl groups can affect its electronic properties and steric interactions, making it distinct from other similar compounds.

Properties

IUPAC Name

3-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-(5-chloro-2-methylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2N3O/c1-9-5-6-13(17)8-14(9)19-15(22)7-10(2)21-12(4)16(18)11(3)20-21/h5-6,8,10H,7H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRCHBOBELSKNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CC(C)N2C(=C(C(=N2)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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